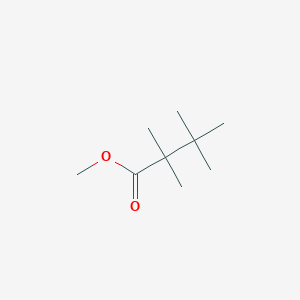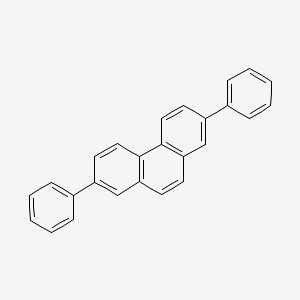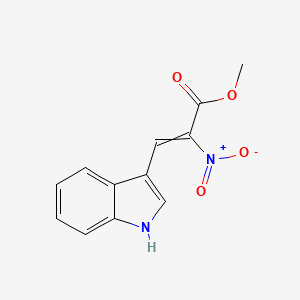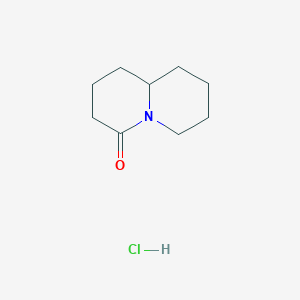
2-Propen-1-one, 3,3-dichloro-1-(4-methylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propen-1-one, 3,3-dichloro-1-(4-methylphenyl)- is an organic compound with the molecular formula C10H8Cl2O. It is a derivative of chalcone, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a propenone group (a type of α,β-unsaturated carbonyl compound) substituted with two chlorine atoms and a 4-methylphenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 3,3-dichloro-1-(4-methylphenyl)- typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-methylbenzaldehyde and 3,3-dichloroacetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature, followed by acidification to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propen-1-one, 3,3-dichloro-1-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl group to saturated alcohols.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Epoxides, carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Amines, thiols.
Wissenschaftliche Forschungsanwendungen
2-Propen-1-one, 3,3-dichloro-1-(4-methylphenyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-Propen-1-one, 3,3-dichloro-1-(4-methylphenyl)- involves its interaction with cellular targets. The α,β-unsaturated carbonyl group can undergo Michael addition with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins and enzymes. This interaction can disrupt normal cellular functions, leading to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Propen-1-one, 3,3-dichloro-1-phenyl-: Similar structure but lacks the 4-methyl group.
2-Propen-1-one, 3,3-dichloro-1-(4-chlorophenyl)-: Similar structure but has a 4-chloro group instead of a 4-methyl group.
2-Propen-1-one, 3,3-dichloro-1-(4-methoxyphenyl)-: Similar structure but has a 4-methoxy group instead of a 4-methyl group.
Uniqueness
The presence of the 4-methyl group in 2-Propen-1-one, 3,3-dichloro-1-(4-methylphenyl)- imparts unique chemical and biological properties compared to its analogs. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a distinct entity in its class.
Eigenschaften
CAS-Nummer |
41501-68-2 |
|---|---|
Molekularformel |
C10H8Cl2O |
Molekulargewicht |
215.07 g/mol |
IUPAC-Name |
3,3-dichloro-1-(4-methylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C10H8Cl2O/c1-7-2-4-8(5-3-7)9(13)6-10(11)12/h2-6H,1H3 |
InChI-Schlüssel |
DXWSSQFFZRINDV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)C=C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2'-[Naphthalene-1,2-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14661944.png)
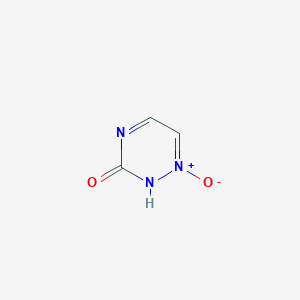

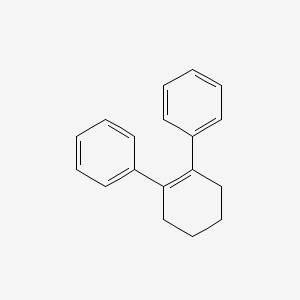
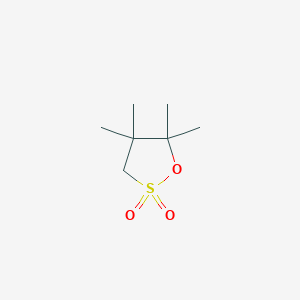
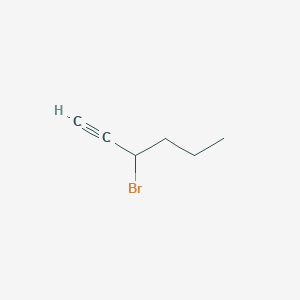
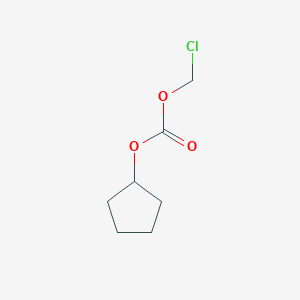
![1,4-Bis[(but-2-yn-1-yl)oxy]benzene](/img/structure/B14661984.png)
